(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
CAS No.:
Cat. No.: VC14967062
Molecular Formula: C26H21BrN2O2
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21BrN2O2 |
|---|---|
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | (E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C26H21BrN2O2/c1-18-8-10-19(11-9-18)26-21(17-29(28-26)22-6-4-3-5-7-22)12-14-24(30)20-13-15-25(31-2)23(27)16-20/h3-17H,1-2H3/b14-12+ |
| Standard InChI Key | GFXPFOLVYQBWBK-WYMLVPIESA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4 |
Introduction
Overview of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones, characterized by its complex structure and diverse biological activities. This compound features a conjugated system that includes a prop-2-en-1-one moiety and multiple aromatic substituents, which contribute to its reactivity and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is C26H21BrN2O2, indicating the presence of:
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Bromine atom: Enhances reactivity.
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Methoxy group: Contributes to the compound's electronic properties.
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Pyrazole ring: Known for various biological activities.
Structural Formula:
Synthesis Methods
The synthesis of this compound can be approached through several methods, typically involving:
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Knoevenagel condensation: A common route for synthesizing chalcones.
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Michael addition reactions: To introduce the pyrazole moiety.
The synthetic pathways often utilize readily available starting materials and can be optimized for higher yields through various reaction conditions.
Biological Activity
Research indicates that compounds similar to (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one exhibit a range of biological activities, including:
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Antioxidant properties
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxychalcone | Hydroxy group instead of bromine | Antioxidant, anti-inflammatory |
| 2',5'-Dimethoxychalcone | Additional methoxy groups | Anticancer activity |
| 3-Bromochalcone | Bromine on different position | Antimicrobial properties |
The unique combination of substituents in this compound may confer distinct pharmacological profiles compared to other chalcones, making it a candidate for further research in drug development.
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